molecular formula C22H16BrF3N2S B4997032 4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide

4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B4997032
M. Wt: 477.3 g/mol
InChI Key: KMWNYFORWQODIL-UHFFFAOYSA-N
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Description

4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions. . The final step involves the coupling of the biphenyl structure with the thiazole derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups will produce amines.

Scientific Research Applications

4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl acetic acid
  • Trifluoromethyl phenyl sulfone
  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is unique due to its combination of a biphenyl structure, a trifluoromethyl group, and a thiazole ring. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-(4-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2S.BrH/c23-22(24,25)18-7-4-8-19(13-18)26-21-27-20(14-28-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15;/h1-14H,(H,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWNYFORWQODIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC(=C4)C(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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